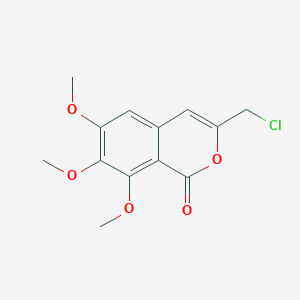
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloromethyl group attached to a benzopyran ring, which is further substituted with three methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one typically involves the chloromethylation of a benzopyran derivative. One common method is the Blanc chloromethylation reaction, which involves the reaction of the benzopyran derivative with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl, aminomethyl, and alkoxymethyl derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include alcohols and alkanes.
Applications De Recherche Scientifique
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components . This can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the methoxy groups and benzopyran ring.
Trimethoxybenzene: Contains methoxy groups but lacks the chloromethyl group and benzopyran ring.
Benzopyran Derivatives: Various benzopyran derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one is unique due to the combination of the chloromethyl group and the trimethoxy-substituted benzopyran ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64013-44-1 |
|---|---|
Formule moléculaire |
C13H13ClO5 |
Poids moléculaire |
284.69 g/mol |
Nom IUPAC |
3-(chloromethyl)-6,7,8-trimethoxyisochromen-1-one |
InChI |
InChI=1S/C13H13ClO5/c1-16-9-5-7-4-8(6-14)19-13(15)10(7)12(18-3)11(9)17-2/h4-5H,6H2,1-3H3 |
Clé InChI |
IGBCWWUPVWADIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=C(OC2=O)CCl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


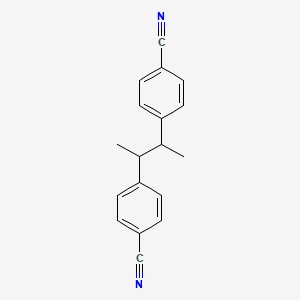

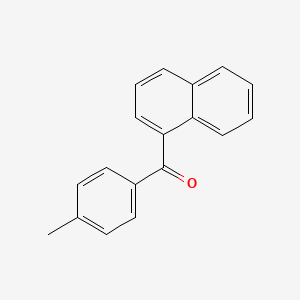
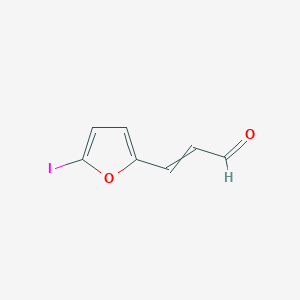
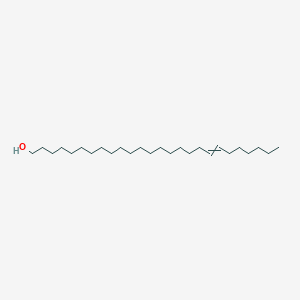
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
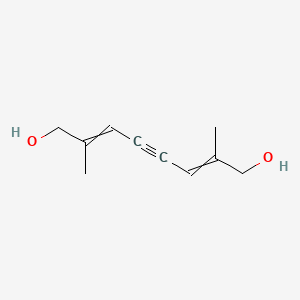
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
